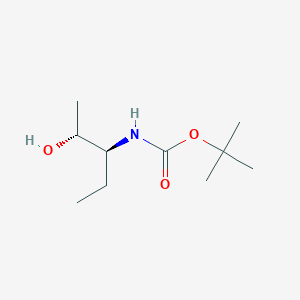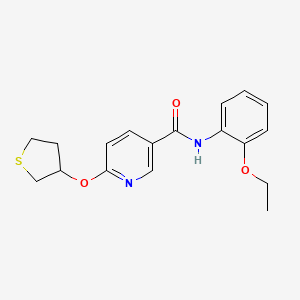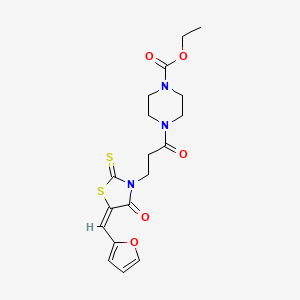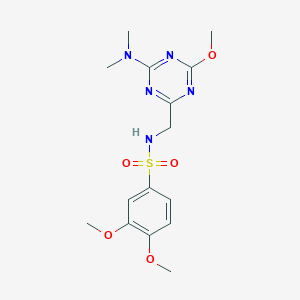![molecular formula C16H13N5O5S2 B2996811 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 303035-38-3](/img/structure/B2996811.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound with the molecular formula C21 H24 N6 O3 S . It has a molecular weight of 440.52 . The compound is achiral and has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .
Molecular Structure Analysis
The molecular structure of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has been characterized using spectroscopic analysis methods such as IR, 1H-NMR, 13C-NMR, and HRMS . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” are not available, similar compounds have been synthesized by reacting pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has a molecular weight of 440.52 and a molecular formula of C21 H24 N6 O3 S . It has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research on the synthesis of thiosemicarbazides, triazoles, Schiff bases, and thiophenecarboxamides highlights advanced methods for creating compounds with potential antihypertensive and anticancer activities, demonstrating the versatility of pyrimidine and thiophene derivatives in drug development (Abdel-Wahab et al., 2008); (Stolarczyk et al., 2018).
- Crystal Structure and Cytotoxic Activity : Studies on novel 5-methyl-4-thiopyrimidine derivatives explore their crystal structures and cytotoxic activities against cancer cell lines, showcasing the potential of pyrimidine derivatives in cancer therapy (Stolarczyk et al., 2018).
Biological Activities
- Antidepressant and Nootropic Agents : Compounds derived from pyrimidine and azetidinone skeletons have shown promise as central nervous system (CNS) active agents, with specific derivatives exhibiting significant antidepressant and nootropic activities, suggesting a pathway for the development of novel CNS medications (Thomas et al., 2016).
- PARP Inhibitors : The synthesis of thiophenecarboxamides and related compounds for the inhibition of poly(ADP-ribose)polymerase (PARP), a target for cancer therapy, exemplifies the potential of thiophene derivatives in enhancing the efficacy of cancer treatments (Shinkwin et al., 1999).
- Polymers for Advanced Technologies : Research on aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers, indicating the role of pyrimidine and thiophene derivatives in the development of advanced materials with high thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).
Future Directions
The future directions for “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” and similar compounds could involve further studies on their pharmacological activities. Efforts are being made to study the pharmacological activities of newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S2/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMKKWZJRDHCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)


![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)
![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)